molecular formula C12H20N3Si B13754750 CID 21924643

CID 21924643

Número de catálogo: B13754750
Peso molecular: 234.39 g/mol
Clave InChI: OQMNHYQDXQYFRS-UHFFFAOYSA-N
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Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .

Análisis De Reacciones Químicas

Types of Reactions

Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silicon oxide films.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .

Comparación Con Compuestos Similares

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Uniqueness

Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .

Propiedades

Fórmula molecular

C12H20N3Si

Peso molecular

234.39 g/mol

InChI

InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3

Clave InChI

OQMNHYQDXQYFRS-UHFFFAOYSA-N

SMILES canónico

CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C

Origen del producto

United States

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